Technical Whitepaper: 2,6-Dihydroxybenzothiazole (6-Hydroxybenzothiazol-2-one)
Technical Whitepaper: 2,6-Dihydroxybenzothiazole (6-Hydroxybenzothiazol-2-one)
This technical guide details the chemical structure, synthesis, and applications of 2,6-dihydroxybenzothiazole (more accurately described in its stable tautomeric form as 6-hydroxybenzothiazol-2(3H)-one ).
Executive Summary
2,6-Dihydroxybenzothiazole is a bicyclic heterocycle belonging to the benzothiazole class.[1] While nomenclature suggests a di-enol structure, the compound predominantly exists as the keto-tautomer, 6-hydroxybenzothiazol-2(3H)-one , in both solid state and solution. This scaffold serves as a critical intermediate in the synthesis of firefly luciferin analogues, a privileged pharmacophore in neuroprotective drug discovery (specifically MAO-B inhibition), and a tunable fluorophore for biological imaging. This guide analyzes its structural dynamics, synthetic pathways, and pharmacological utility.[1][2]
Structural Dynamics & Physicochemistry[1]
Tautomerism: The Keto-Enol Equilibrium
The reactivity and properties of the molecule are defined by the equilibrium between the lactam (keto) and lactim (enol) forms.[1]
-
Keto Form (Dominant): 6-hydroxybenzothiazol-2(3H)-one. The hydrogen resides on the nitrogen (N3), creating a cyclic amide (carbamate-thioester hybrid).[1] This form is thermodynamically favored due to the stability of the C=O bond.[1]
-
Enol Form (Transient): 2,6-dihydroxybenzothiazole. The hydrogen resides on the oxygen at C2.[1] This form is relevant primarily during electrophilic substitution reactions or in specific solvent environments.[1]
Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 6-hydroxy-3H-1,3-benzothiazol-2-one | Preferred IUPAC name |
| CAS Number | 80567-65-3 | |
| Molecular Formula | C₇H₅NO₂S | |
| Molecular Weight | 167.19 g/mol | |
| Solubility | DMSO, DMF, Ethanol (Hot) | Poor solubility in water/non-polar solvents |
| pKa (Phenolic) | ~9.5 | Ionization of 6-OH group |
| pKa (Amide) | ~11.0 | Deprotonation of N-H (Lactam) |
| Fluorescence | Blue emission; pH-dependent intensity |
Synthetic Pathways[1][4][5][6]
The synthesis of 6-hydroxybenzothiazol-2-one typically bypasses direct cyclization of resorcinol derivatives due to regioselectivity issues. The most robust route involves the modification of a pre-formed benzothiazole core, specifically converting a 2-amino group to a 2-oxo group via diazotization.[1]
Primary Route: Diazotization-Hydrolysis
This protocol starts from 2-amino-6-methoxybenzothiazole (commercially available or synthesized from p-anisidine).
-
Diazotization: The 2-amino group is converted to a diazonium salt using sodium nitrite in strong acid.[1]
-
Hydrolysis: The unstable diazonium species undergoes nucleophilic attack by water, releasing nitrogen gas to form the 2-hydroxy (keto) intermediate.[1]
-
Demethylation: The 6-methoxy group is cleaved using boron tribromide (
) or hydrobromic acid ( ) to yield the free phenol.[1]
Visualization of Synthesis & Tautomerism
Figure 1: Synthetic pathway from p-anisidine to the target scaffold, highlighting the critical diazotization step and keto-enol equilibrium.
Biological Applications & Pharmacology[1][2][5][6][7][8]
Neuroprotection (MAO-B Inhibition)
The 6-hydroxybenzothiazole scaffold mimics the structure of neurotransmitters like serotonin and dopamine. Derivatives, particularly 6-hydroxybenzothiazole-2-carboxamides , have emerged as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B) .[3][4][5][6]
-
Mechanism: The benzothiazole core occupies the active site of MAO-B.[1] The 6-hydroxyl group often engages in hydrogen bonding with FAD or active site residues (e.g., Tyr326), enhancing binding affinity.
-
Therapeutic Value: Inhibition of MAO-B prevents the breakdown of dopamine, offering symptomatic relief in Parkinson’s Disease and reducing oxidative stress caused by enzymatic deamination.[1]
Bioluminescence & Probes
The structure is a fragment of Oxyluciferin , the light-emitting product of the firefly luciferase reaction.[1]
-
Fluorescent Probes: 6-hydroxybenzothiazoles are used as "caged" fluorophores.[1] The 6-OH group can be masked (e.g., with an ester or glycoside).[1] Upon enzymatic cleavage, the free phenolate is released, restoring strong fluorescence (typically
450–550 nm depending on substitution).[1]
Detailed Experimental Protocol
Protocol: Synthesis of 6-Hydroxybenzothiazol-2(3H)-one
Objective: Convert 2-amino-6-methoxybenzothiazole to 6-hydroxybenzothiazol-2-one via a hydrolysis-demethylation sequence.
Phase 1: Conversion to 6-Methoxybenzothiazol-2-one
-
Reagents: 2-Amino-6-methoxybenzothiazole (10 mmol),
(50%), (12 mmol), Urea. -
Dissolution: Suspend the starting amine in 20 mL of 50% sulfuric acid. Cool the mixture to 0–5°C in an ice bath.
-
Diazotization: Add a solution of
(dissolved in minimal water) dropwise, maintaining temperature <5°C. Stir for 30 min. The solution will turn clear/yellowish as the diazonium salt forms.[1] -
Hydrolysis: Slowly transfer the cold diazonium solution into 50 mL of boiling water (caution: vigorous
evolution). Reflux for 30 minutes. -
Workup: Cool to room temperature. The product (6-methoxybenzothiazol-2-one) will precipitate. Filter, wash with cold water, and dry.[1] Recrystallize from ethanol.
Phase 2: Demethylation to Target
-
Reagents: 6-Methoxybenzothiazol-2-one (5 mmol), Hydrobromic acid (48% aq).[7]
-
Reaction: Dissolve the intermediate in 15 mL of 48% HBr. Reflux the mixture for 4–6 hours. Monitor by TLC (the product is more polar than the starting material).[1]
-
Isolation: Pour the reaction mixture into ice water (50 mL). Neutralize carefully with saturated
to pH ~6.[1] -
Purification: The precipitate is 6-hydroxybenzothiazol-2(3H)-one . Filter and wash with water.[1]
-
Purification Note: If the product is colored (oxidation), recrystallize from aqueous ethanol with a pinch of activated charcoal.[1]
-
References
-
Synthesis of Benzothiazolones: Process for the preparation of 2(3H)-benzothiazolones.[1][8][9] US Patent 5594145A.[1] Link
-
MAO-B Inhibition: Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity.[3][4][5][6][10] European Journal of Medicinal Chemistry, 2024.[1] Link
-
Fluorescence Properties: Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives. Indian Journal of Chemistry, 2023.[1] Link
-
Chemical Identity: 2,6-Dihydroxybenzothiazole (PubChem CID 11491998).[1] National Center for Biotechnology Information.[1] Link
-
General Benzothiazole Synthesis: Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, Coll.[1] Vol. 3, p.76 (1955).[1] Link
Sources
- 1. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
- 9. US5594145A - Process for the preparation of 2(3H)-benzothiazolones - Google Patents [patents.google.com]
- 10. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
